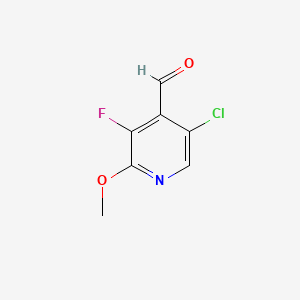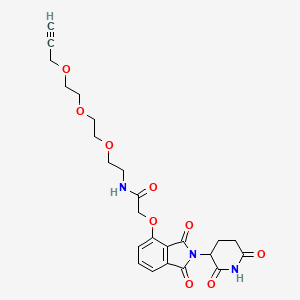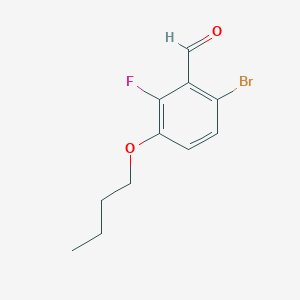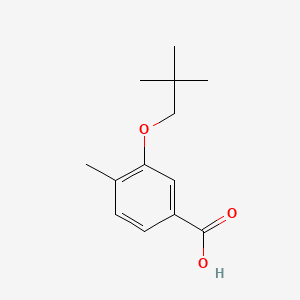
Pomalidomide-PEG5-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG5-propargyl: is a synthetic compound that combines pomalidomide, a potent immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-PEG5-propargyl typically involves the following steps:
Activation of Pomalidomide: Pomalidomide is first activated by reacting it with a suitable reagent to introduce a functional group that can be linked to the PEG chain.
PEGylation: The activated pomalidomide is then reacted with a PEG chain that has a terminal propargyl group. This step usually involves the use of coupling agents and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and byproducts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pomalidomide and PEG reagents are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using large-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG5-propargyl can undergo various chemical reactions, including:
Click Chemistry: The propargyl group allows for click chemistry reactions, such as azide-alkyne cycloaddition, to attach other functional groups or molecules.
Substitution Reactions: The compound can participate in substitution reactions where the propargyl group is replaced with other functional groups.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in click chemistry reactions involving the propargyl group.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with azides will produce triazole-linked compounds.
Scientific Research Applications
Chemistry: Pomalidomide-PEG5-propargyl is used in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells. This has significant implications for chemical biology and drug discovery.
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in identifying new therapeutic targets and understanding disease pathways.
Medicine: The compound is being investigated for its potential in treating various diseases, including cancer and autoimmune disorders. Its ability to selectively degrade disease-causing proteins makes it a promising candidate for targeted therapies.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility and effectiveness in protein degradation make it a valuable tool for drug development.
Mechanism of Action
Pomalidomide-PEG5-propargyl exerts its effects through the following mechanisms:
Protein Degradation: The compound recruits the E3 ubiquitin ligase cereblon, which tags target proteins for degradation by the proteasome.
Immunomodulation: Pomalidomide enhances the activity of immune cells, such as T cells and natural killer cells, contributing to its antitumor effects.
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating various signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Pomalidomide-PEG5-azide: Similar to pomalidomide-PEG5-propargyl, this compound has an azide group instead of a propargyl group, allowing for different click chemistry reactions.
Pomalidomide-PEG5-acid: This compound has a terminal carboxylic acid group, which can be used for conjugation with amines.
Uniqueness: this compound is unique due to its propargyl group, which provides versatility in chemical modifications and the ability to participate in click chemistry reactions. This makes it a valuable tool for the development of targeted protein degradation technologies and other therapeutic applications.
Properties
Molecular Formula |
C26H33N3O9 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C26H33N3O9/c1-2-9-34-11-13-36-15-17-38-18-16-37-14-12-35-10-8-27-20-5-3-4-19-23(20)26(33)29(25(19)32)21-6-7-22(30)28-24(21)31/h1,3-5,21,27H,6-18H2,(H,28,30,31) |
InChI Key |
CBSZUERWUGTBBB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



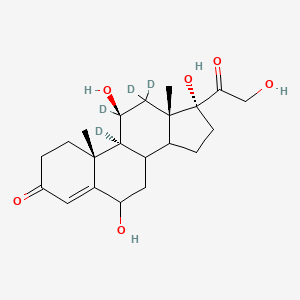

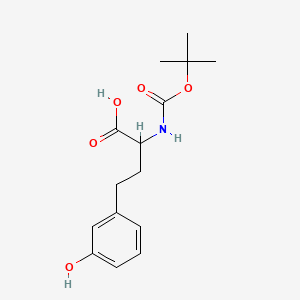
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
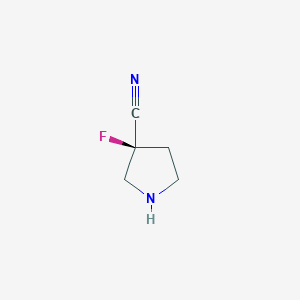
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
